5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
Description
Chemical Structure and Properties 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a fluorine atom at the 5-position, a hydroxyl group at the 3-position, and a pyrrolidin-1-ylsulfonyl substituent at the 3'-position (Figure 1). Its molecular formula is C₁₆H₁₆FNO₃S, with a molecular weight of 321.36 g/mol .
Synthesis and Applications
Synthesis involves multi-step cross-coupling reactions, often employing Suzuki-Miyaura methodologies to assemble the biphenyl core, followed by sulfonylation and functional group modifications . Preliminary studies highlight anti-inflammatory and anticancer activities, likely mediated by enzyme inhibition (e.g., cyclooxygenase-2) or modulation of apoptotic pathways .
Properties
IUPAC Name |
3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCJOHKTFWYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684589 | |
| Record name | 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-77-9 | |
| Record name | 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
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Step 1: Synthesis of the Biphenyl Core
Reactants: Aryl halide and boronic acid derivative
Catalyst: Palladium(0) complex
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Conditions: Reflux temperature
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in tetrahydrofuran
Substitution: Nucleophiles such as amines or thiols in polar solvents
Major Products Formed
Oxidation: 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-one
Reduction: 5-Fluoro-3’-(pyrrolidin-1-ylsulfanyl)-[1,1’-biphenyl]-3-ol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects. Its unique structural features allow for the exploration of various biological targets.
Material Science: The compound’s biphenyl core and functional groups make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and lead to therapeutic effects.
Comparison with Similar Compounds
Biphenyl Derivatives with Varying Substituents
Table 1: Key Structural Analogs and Their Properties
Discussion
- Electronic Effects : The target compound’s fluorine and sulfonyl groups create a polarized biphenyl core, enhancing binding to hydrophobic enzyme pockets. Analogs with trifluoromethoxy (e.g., ) or carboxylate groups (e.g., ) exhibit divergent electronic profiles, impacting target selectivity .
- Solubility and Bioavailability : Carboxylic acid derivatives (e.g., ) show higher aqueous solubility (~2.5 mg/mL) compared to the target compound (~0.8 mg/mL), but lower membrane permeability .
Pyrrolidine-Based Sulfonamides
Table 2: Pyrrolidine Sulfonamide Derivatives
| Compound Name | Key Modifications | Unique Properties |
|---|---|---|
| 1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol | Difluorophenyl, tert-butyl sulfonyl | High metabolic stability (t₁/₂ > 6 hrs) |
| 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol | Trifluoromethylphenyl substituent | Enhanced binding to GABA receptors (IC₅₀ = 12 nM) |
Discussion
- Metabolic Stability : The tert-butylsulfonyl group in reduces oxidative degradation compared to the target compound’s pyrrolidinylsulfonyl moiety .
- Receptor Specificity : The trifluoromethyl group in increases lipophilicity, favoring CNS targets, whereas the target compound’s hydroxyl group may limit blood-brain barrier crossing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
